3-Methylazetidin-3-yl 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylazetidin-3-yl 2,2,2-trifluoroacetate is a chemical compound known for its unique structural features and potential applications in various fields. It consists of a 3-methylazetidine ring attached to a trifluoroacetate group. This compound is of interest due to its potential reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylazetidin-3-yl 2,2,2-trifluoroacetate typically involves the reaction of 3-methylazetidine with trifluoroacetic anhydride. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
3-Methylazetidine+Trifluoroacetic Anhydride→3-Methylazetidin-3-yl 2,2,2-trifluoroacetate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methylazetidin-3-yl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Methylazetidin-3-yl 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methylazetidin-3-yl 2,2,2-trifluoroacetate involves its interaction with molecular targets through its functional groups. The trifluoroacetate group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The azetidine ring provides a unique structural framework that can interact with biological targets, potentially affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylazetidin-3-ol 2,2,2-trifluoroacetate
- Methyl 2,2,2-trifluoroacetate
- Ethyl 2,2,2-trifluoroacetate
Uniqueness
3-Methylazetidin-3-yl 2,2,2-trifluoroacetate is unique due to the presence of both the azetidine ring and the trifluoroacetate group. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The trifluoroacetate group enhances the compound’s reactivity, while the azetidine ring provides a rigid and stable structure.
Properties
Molecular Formula |
C6H8F3NO2 |
---|---|
Molecular Weight |
183.13 g/mol |
IUPAC Name |
(3-methylazetidin-3-yl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H8F3NO2/c1-5(2-10-3-5)12-4(11)6(7,8)9/h10H,2-3H2,1H3 |
InChI Key |
JLCBZRFNZFEIOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.